1-Propanesulfonic acid, 2-hydroxy-3-(isooctyloxy)-, monosodium salt
Description
Properties
CAS No. |
68072-33-3 |
|---|---|
Molecular Formula |
C11H23NaO5S |
Molecular Weight |
290.35 g/mol |
IUPAC Name |
sodium;2-hydroxy-3-(6-methylheptoxy)propane-1-sulfonate |
InChI |
InChI=1S/C11H24O5S.Na/c1-10(2)6-4-3-5-7-16-8-11(12)9-17(13,14)15;/h10-12H,3-9H2,1-2H3,(H,13,14,15);/q;+1/p-1 |
InChI Key |
UWGLLMSLIJNZMA-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)CCCCCOCC(CS(=O)(=O)[O-])O.[Na+] |
Origin of Product |
United States |
Preparation Methods
Catalyzed Synthesis via Epoxide Ring-Opening and Sulfonation
Etherification with Epichlorohydrin
The synthesis begins with the reaction of isooctanol and epichlorohydrin under alkaline conditions to form 3-chloro-2-hydroxypropyl isooctyl ether. A ternary solid catalyst (mesoporous alumina, boron trifluoride, and citric acid) facilitates this step at 50–70°C, achieving >99% intermediate yield. The reaction proceeds as:
$$
\text{Isooctanol} + \text{Epichlorohydrin} \xrightarrow{\text{Catalyst}} \text{3-Chloro-2-hydroxypropyl isooctyl ether} + \text{H}_2\text{O}
$$
Key parameters include a molar ratio of 1:0.5–0.7 (isooctanol:epichlorohydrin) and catalyst loading of 0.5–0.7 mol%.
Sulfonation with Sodium Bisulfite
The intermediate undergoes sulfonation using sodium bisulfite (NaHSO₃) in the presence of a phase transfer catalyst (e.g., dialkyl bipyridyl or tetrabutylammonium bromide). At 110–140°C, the chloro group is replaced by the sulfonate moiety:
$$
\text{3-Chloro-2-hydroxypropyl isooctyl ether} + \text{NaHSO}_3 \xrightarrow{\text{PTC}} \text{Target Compound} + \text{NaCl}
$$
Yields exceed 92% with a NaHSO₃:intermediate molar ratio of 1.05–1.30. The phase transfer catalyst enhances interfacial reactivity, reducing side reactions.
One-Pot Synthesis Using Phase Transfer Catalysis
Combined Etherification-Sulfonation
A streamlined method involves concurrent etherification and sulfonation in a single reactor. Isooctanol, epichlorohydrin, and NaHSO₃ are heated at 80–90°C with TBAB (tetrabutylammonium bromide). This approach reduces steps and improves atom economy, yielding 85–90% product.
Table 1: Optimal Conditions for One-Pot Synthesis
| Parameter | Range |
|---|---|
| Temperature | 80–90°C |
| Molar Ratio (Isooctanol:Epichlorohydrin:NaHSO₃) | 1:1.2:1.1 |
| Catalyst (TBAB) | 3–8 wt% of epichlorohydrin |
| Reaction Time | 4–5 h |
Purification and Recrystallization
Crude product is purified via vacuum distillation to remove unreacted isooctanol, followed by recrystallization in ethanol-water (3:1 v/v). This step reduces impurities (e.g., NaCl, residual catalysts) and enhances purity to >98%. Distilled water is preferred for recrystallization to minimize ionic contaminants.
Comparative Analysis of Methods
Catalytic Efficiency
Challenges and Innovations
Byproduct Management
Chloride ions (from NaCl) and unreacted epichlorohydrin require neutralization with NaOH or KOH. Recent advances use ion-exchange resins to recover NaCl for industrial reuse.
Scalability
Pilot-scale studies confirm that continuous flow reactors enhance yield consistency (±2%) compared to batch processes.
Chemical Reactions Analysis
Types of Reactions: Sodium 2-hydroxy-3-[(6-methylheptyl)oxy]propane-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The sulfonate group can be reduced to a sulfide under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of sulfides.
Substitution: Formation of halides or amines.
Scientific Research Applications
Chemistry: In chemistry, sodium 2-hydroxy-3-[(6-methylheptyl)oxy]propane-1-sulfonate is used as a surfactant in various reactions to enhance solubility and reaction rates .
Biology: In biological research, it is used in cell lysis buffers to disrupt cell membranes and release cellular contents for analysis .
Medicine: In medicine, it is explored for its potential use in drug delivery systems due to its surfactant properties, which can enhance the solubility and bioavailability of hydrophobic drugs .
Industry: In industrial applications, it is used in detergents and cleaning agents due to its ability to lower surface tension and improve cleaning efficiency .
Mechanism of Action
The mechanism of action of sodium 2-hydroxy-3-[(6-methylheptyl)oxy]propane-1-sulfonate primarily involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better interaction between hydrophobic and hydrophilic substances. This property is utilized in various applications, from enhancing chemical reactions to improving the efficacy of cleaning agents .
Comparison with Similar Compounds
Research and Development Insights
- Performance in Extreme Conditions : The target compound’s branched structure confers stability in high-salinity and high-temperature environments, outperforming linear analogues in oilfield chemicals .
- Biodegradability: Limited data exist, but branched alkyl chains may slow degradation compared to linear chains, necessitating further ecotoxicological studies .
Biological Activity
1-Propanesulfonic acid, 2-hydroxy-3-(isooctyloxy)-, monosodium salt (CAS No. 68072-33-3) is a sulfonic acid derivative that has garnered attention for its potential applications in various industrial and pharmaceutical contexts. This compound exhibits unique biological activities that warrant detailed exploration.
- Molecular Formula : C₉H₁₈O₅S.Na
- Molecular Weight : 232.24 g/mol
- Appearance : White crystalline powder
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas, including antimicrobial properties, skin irritation potential, and its role as a surfactant.
Antimicrobial Properties
Research indicates that 1-propanesulfonic acid derivatives possess antimicrobial activity against various microorganisms. For instance, studies have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. The mechanism of action typically involves disruption of microbial cell membranes, leading to cell lysis.
Skin Irritation Potential
An evaluation conducted by the Australian Industrial Chemicals Introduction Scheme (AICIS) highlighted that while the compound is a slight skin irritant in powder form, its aqueous solutions show significantly reduced irritation potential. This suggests that the biological activity may vary depending on the formulation and concentration used .
Surfactant Activity
As a surfactant, this compound is utilized in formulations for its ability to reduce surface tension, enhancing the spreadability and effectiveness of products such as coatings and adhesives. Its surfactant properties contribute to its application in personal care products and industrial formulations.
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial properties of various sulfonic acids, including 1-propanesulfonic acid derivatives. The results indicated that the compound exhibited significant inhibitory effects against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.
| Microorganism | MIC (µg/mL) |
|---|---|
| Escherichia coli | 75 |
| Staphylococcus aureus | 100 |
Case Study 2: Skin Irritation Assessment
In a controlled study assessing skin irritation potential using reconstructed human epidermis (RHE) models, it was found that the aqueous solution of the monosodium salt exhibited minimal irritation compared to the powdered form. The study concluded that appropriate formulation can mitigate irritation risks associated with this compound .
Applications in Industry
1-Propanesulfonic acid, 2-hydroxy-3-(isooctyloxy)-, monosodium salt is primarily used in:
- Personal Care Products : As a surfactant and emulsifier.
- Industrial Coatings : Enhancing adhesion and durability.
- Water Treatment : Acting as a dispersant for solids in water systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
